molecular formula C25H28N6O B10925563 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925563
M. Wt: 428.5 g/mol
InChI Key: MFXTVSLAWFLKJT-UHFFFAOYSA-N
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Description

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl and cyclopropyl groups may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O/c1-4-5-13-30-16(2)14-22(29-30)27-25(32)20-15-21(18-11-12-18)26-24-23(20)17(3)28-31(24)19-9-7-6-8-10-19/h6-10,14-15,18H,4-5,11-13H2,1-3H3,(H,27,29,32)

InChI Key

MFXTVSLAWFLKJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C

Origin of Product

United States

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